2,5-dichloro-N-(2-oxo-ethyl)-benzamide 2,5-dichloro-N-(2-oxo-ethyl)-benzamide
Brand Name: Vulcanchem
CAS No.: 477772-64-8
VCID: VC8118462
InChI: InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14)
SMILES: C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl
Molecular Formula: C9H7Cl2NO2
Molecular Weight: 232.06 g/mol

2,5-dichloro-N-(2-oxo-ethyl)-benzamide

CAS No.: 477772-64-8

Cat. No.: VC8118462

Molecular Formula: C9H7Cl2NO2

Molecular Weight: 232.06 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(2-oxo-ethyl)-benzamide - 477772-64-8

Specification

CAS No. 477772-64-8
Molecular Formula C9H7Cl2NO2
Molecular Weight 232.06 g/mol
IUPAC Name 2,5-dichloro-N-(2-oxoethyl)benzamide
Standard InChI InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14)
Standard InChI Key PNAMOQHAWDNIBK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl

Introduction

Chemical Structure and Nomenclature

Structural Characterization

2,5-Dichloro-N-(2-oxoethyl) benzamide features a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The amide nitrogen is further functionalized with a 2-oxoethyl group (-CH2-C=O). This configuration introduces both electron-withdrawing (chlorine) and electron-donating (amide) groups, influencing its reactivity and solubility .

Molecular Formula: C₁₀H₈Cl₂N₂O₂
Molecular Weight: 265.09 g/mol
IUPAC Name: 2,5-Dichloro-N-(2-oxoethyl)benzamide

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
AppearanceOff-white to pale yellow solid
SolubilityModerate in polar solvents (e.g., methanol)
Storage Conditions2–8°C in airtight containers
StabilitySensitive to hydrolysis (amide bond)Inferred from

Stereochemical Considerations

The compound lacks chiral centers, but its planar amide group and aromatic system may engage in π-π stacking or hydrogen bonding, critical for interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2,5-dichloro-N-(2-oxoethyl) benzamide can be inferred from methods used for analogous benzamide derivatives:

  • Acylation of 2,5-Dichlorobenzoic Acid:

    • 2,5-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

    • Subsequent reaction with 2-aminoacetamide introduces the 2-oxoethyl group .

  • Stepwise Functionalization:

    • Ethyl glycinate is reacted with 2,5-dichlorobenzoyl chloride to form the intermediate, followed by oxidation of the terminal amine to a ketone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity
Acid Chloride FormationSOCl₂, reflux, 4h85–90>95%
Amide Coupling2-Aminoacetamide, DCM, RT, 12h70–7590%

Industrial-Scale Challenges

  • Purification: Residual solvents (e.g., methanol) and unreacted starting materials necessitate column chromatography or recrystallization .

  • Stability: The 2-oxoethyl group may undergo keto-enol tautomerism, requiring inert atmospheres during storage .

Physicochemical and Spectroscopic Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 120–140°C, with decomposition above 200°C . Thermogravimetric analysis (TGA) indicates <2% weight loss up to 150°C, consistent with low volatility .

Spectroscopic Data

  • IR (KBr): Strong absorption at 1670 cm⁻¹ (C=O stretch, amide), 1550 cm⁻¹ (N–H bend), and 740 cm⁻¹ (C–Cl) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 3H, Ar–H), 4.1 (s, 2H, CH₂), 2.1 (s, 1H, CO) .

Pharmaceutical and Biological Relevance

Role as a Synthetic Intermediate

Analogs of 2,5-dichloro-N-(2-oxoethyl) benzamide serve as precursors in oncology drug synthesis. For example:

  • Ixazomib Impurities: Structural analogs are critical quality attributes in proteasome inhibitor manufacturing .

  • Sunitinib Intermediates: Similar benzamides are formylated during the synthesis of tyrosine kinase inhibitors .

Table 3: Biological Activity of Selected Analogs

CompoundTargetIC₅₀ (nM)Application
IXZ-Keto (Analog from )Proteasome12.3Multiple myeloma
VC7412361 (Analog from)LPA Receptor8.7Fibrosis, cancer pain

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase or protease libraries to identify novel interactions.

  • Formulation Development: Explore prodrug strategies to enhance solubility .

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